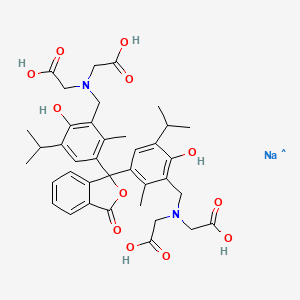
Thymolphthalexon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymolphthalexon, identified by the CAS number 62698-55-9, is a chemical compound primarily utilized in the field of analytical chemistry for colorimetric detection and quantification of alkaline substances . It belongs to the family of thioxanthone derivatives and has strong antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Thymolphthalexon has several applications in scientific research, including:
Chemistry: Used as a reagent in biochemical assays and for colorimetric detection of pH changes.
Biology: Employed in studies of free radical response, oxidative stress, and aging.
Medicine: Investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pH indicators and other analytical tools.
Mecanismo De Acción
The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.
Comparación Con Compuestos Similares
Thymolphthalein: Another pH indicator that changes color from colorless to blue under basic conditions.
Phenolphthalein: A widely used pH indicator that changes from colorless to pink in alkaline solutions.
Uniqueness: Thymolphthalexon is unique due to its strong antioxidant properties and its specific colorimetric response under alkaline conditions . Unlike phenolphthalein, which is primarily used in titrations, this compound has broader applications in biochemical assays and medical research .
Propiedades
Fórmula molecular |
C38H44N2NaO12 |
|---|---|
Peso molecular |
743.7 g/mol |
InChI |
InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48); |
Clave InChI |
IIAPYKPRBUOQPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Números CAS relacionados |
62698-55-9 85409-48-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


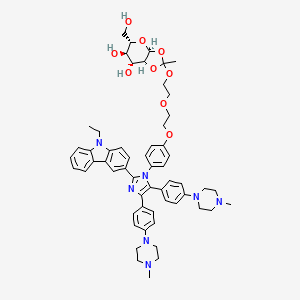
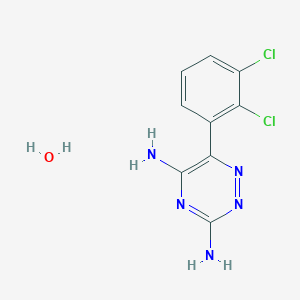
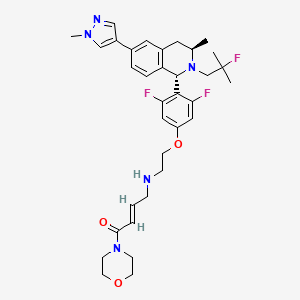
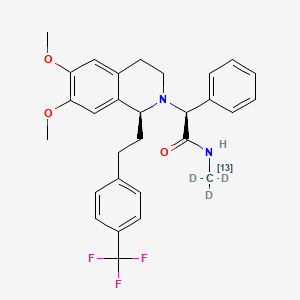
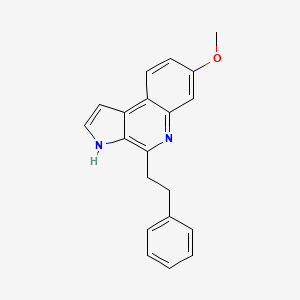


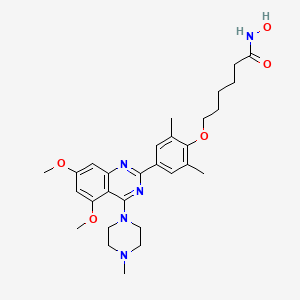
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

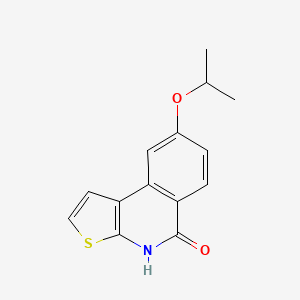
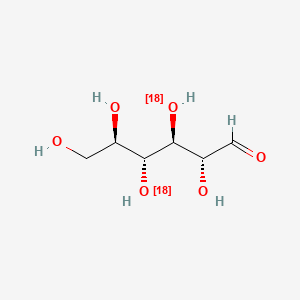
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
